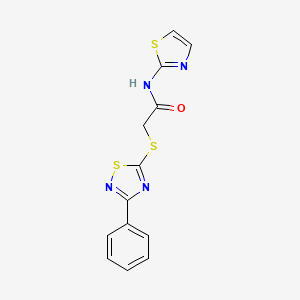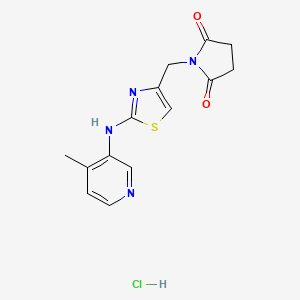
6-Methylpyridine-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S. It is a derivative of pyridine, where a methyl group is attached to the sixth position and a sulfonyl fluoride group is attached to the second position of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a methylpyridine derivative. One common method includes the reaction of 6-methylpyridine with sulfuryl fluoride (SO2F2) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of sulfuryl fluoride and the potential hazards associated with sulfonyl fluorides.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylpyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
6-Methylpyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides can act as irreversible inhibitors of serine proteases.
Medicine: Research into potential pharmaceutical applications, including the development of enzyme inhibitors for therapeutic use.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 6-Methylpyridine-2-sulfonyl fluoride primarily involves the formation of a covalent bond with nucleophilic residues in target molecules. For example, in enzyme inhibition, the sulfonyl fluoride group reacts with the hydroxyl group of a serine residue in the active site of the enzyme, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s function, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
6-Methylpyridine-2-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
2-Fluoropyridine: A fluorinated pyridine derivative with different reactivity and applications.
Sulfonyl Fluorides: A broader class of compounds with varying substituents on the sulfonyl group.
Uniqueness: 6-Methylpyridine-2-sulfonyl fluoride is unique due to the presence of both a methyl group and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and biochemical research.
Propriétés
IUPAC Name |
6-methylpyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGWXWUVMRJUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2532073.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2532074.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532075.png)


![N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2532080.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532081.png)




![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2532090.png)

![4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2532092.png)
